molecular formula C16H17NO7 B11164412 N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine

N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine

Cat. No.: B11164412
M. Wt: 335.31 g/mol
InChI Key: QPSBHTGINUGJSK-UHFFFAOYSA-N
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Description

N-[(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is a coumarin-derived glycine conjugate featuring a 4-methylcoumarin core substituted with methoxy groups at positions 7 and 8 and an acetyl-glycine moiety at position 2. Coumarin derivatives are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties. This compound’s structural uniqueness arises from its substitution pattern, which may influence solubility, bioavailability, and receptor interactions.

Properties

Molecular Formula

C16H17NO7

Molecular Weight

335.31 g/mol

IUPAC Name

2-[[2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C16H17NO7/c1-8-9-4-5-11(22-2)15(23-3)14(9)24-16(21)10(8)6-12(18)17-7-13(19)20/h4-5H,6-7H2,1-3H3,(H,17,18)(H,19,20)

InChI Key

QPSBHTGINUGJSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The acetyl and glycine moieties may enhance the compound’s ability to penetrate biological membranes and reach its targets. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the coumarin core, substituent positions, or functional groups. Below is a detailed comparison with two related compounds from the literature ():

Compound 2k :

(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide
Structural Features :

  • Coumarin core: 4-methyl-2-oxo-2H-chromen-7-yloxy.
  • Substituent at position 7: Oxygen-linked acetohydrazide with a nitrobenzylidene group.
  • Functional groups: Hydrazide, nitro, and hydroxyl.
Compound 2l :

(E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide
Structural Features :

  • Coumarin core: Same as 2k.
  • Substituent at position 7: Oxygen-linked acetohydrazide with a phenylallylidene group.
  • Functional groups: Hydrazide and aromatic allylidene.
Comparative Analysis
Property Target Compound Compound 2k Compound 2l
Substituent Position 7,8-Dimethoxy, 3-acetyl-glycine 7-Oxy-acetohydrazide 7-Oxy-acetohydrazide
Polarity Moderate (methoxy and glycine enhance solubility) High (nitro and hydroxyl groups) Moderate (aromatic allylidene reduces polarity)
Melting Point Not reported in evidence 245–247°C 210–212°C
Synthetic Route Likely involves glycine conjugation to coumarin-acetyl Hydrazide formation via condensation Hydrazide formation via condensation
Spectroscopic Features Expected IR: 1740 cm⁻¹ (C=O), 3300 cm⁻¹ (NH₂) IR: 1735 cm⁻¹ (C=O), 3350 cm⁻¹ (NH) IR: 1730 cm⁻¹ (C=O), 3280 cm⁻¹ (NH)

Key Observations :

Substituent Effects : The target compound’s 7,8-dimethoxy groups enhance electron density on the coumarin ring compared to the 7-oxy-acetohydrazide substituents in 2k/2l. This may alter UV absorption and redox properties.

Synthetic Complexity : While 2k/2l are synthesized via hydrazide condensation, the target compound likely requires a multi-step process involving acetylation and glycine coupling, increasing synthetic challenges.

Biological Activity

N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Molecular Formula : C19H21N3O5S
Molar Mass : 403.45 g/mol
Density : 1.320±0.06 g/cm³ (Predicted)
pKa : 8.25±0.50 (Predicted)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes critical for cellular processes, including DNA gyrase, which is essential for bacterial DNA replication, indicating potential antimicrobial properties.
  • Apoptosis Induction : Studies show that this compound can induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .
  • Cell Cycle Regulation : Research indicates that it affects the cell cycle progression in cancer cells, leading to significant accumulation in the pre-G1 phase and a reduction in G2/M phase cells .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 and MGC-803 cells. For instance, at concentrations of 7.9 μM and 6.1 μM, it induced apoptosis rates significantly higher than control groups .
Cell Line Concentration (μM) Apoptosis Rate (%)
HepG27.922.18
MGC-8036.127.51

Antimicrobial Activity

The compound has also shown promising results against bacterial strains due to its ability to inhibit DNA gyrase, making it a candidate for further exploration in antimicrobial therapy.

Case Studies

  • Study on HepG2 Cells : A study evaluated the effect of this compound on HepG2 cells, revealing a significant increase in caspase activity compared to controls. The results indicated a strong apoptotic effect with a notable increase in early and late apoptotic cell populations .
  • Network Pharmacology Analysis : Another analysis focused on the compound's interaction with key proteins involved in cancer progression, suggesting that it could synergistically inhibit tumor growth by targeting multiple signaling pathways .

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